

(-)-Vorozole chemical structure and properties

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Compound of Interest

Compound Name: Vorozole, (-)-

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An In-Depth Technical Guide to (-)-Vorozole: Chemical Structure, Properties, and Experimental Analysis

Introduction

(-)-Vorozole, also known as (S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, is a potent and highly selective, non-steroidal aromatase inhibitor.[1] As a third-generation triazole derivative, it functions as a competitive and reversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[2][3] Its high affinity for the aromatase enzyme led to its investigation primarily as a treatment for estrogen-dependent breast cancer in postmenopausal women.[3] Although clinical trials demonstrated its efficacy in reducing circulating estrogen levels, further development was halted as it did not show a significant survival advantage over existing therapies.[2]

Despite its withdrawal from the path to clinical use, (-)-Vorozole remains a valuable tool in pharmacological research. Its radiolabeled form, [N-methyl-¹¹C]vorozole, is utilized as a highly specific radiotracer in Positron Emission Tomography (PET) to visualize and quantify aromatase distribution in the brain and other tissues.[4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and detailed experimental protocols relevant to the study of (-)-Vorozole for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(-)-Vorzole is a chiral molecule, with the (S)-enantiomer being the active isomer responsible for aromatase inhibition.[3]

Table 1: Physicochemical Properties of (-)-Vorzole

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₃ ClN ₆	[5]
Molecular Weight	324.77 g/mol	[5]
IUPAC Name	6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole	[6]
CAS Number	129731-10-8	[6]
Water Solubility	0.204 mg/mL	[7]
LogP	3.1	[5]
pKa (Strongest Basic)	2.18	[7]
Hydrogen Bond Donors	0	[5]
Hydrogen Bond Acceptors	4	[5]
Rotatable Bond Count	3	[7]

Table 2: Pharmacological and Pharmacokinetic Properties of (-)-Vorzole

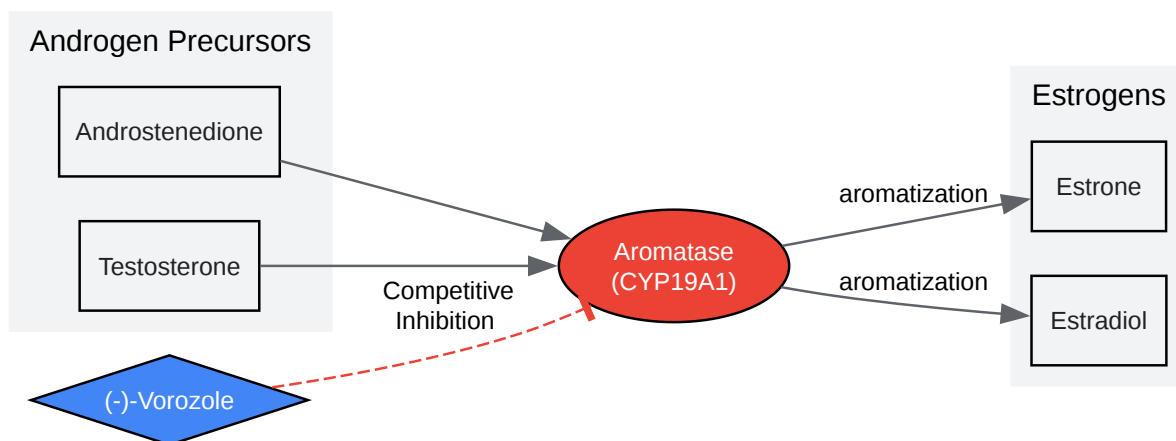
Property	Value	Source
Mechanism of Action	Competitive, reversible aromatase inhibitor	[2]
IC ₅₀ (Human Placental Aromatase)	1.38 nM	[8]
IC ₅₀ (FSH-stimulated rat granulosa cells)	1.4 nM	[9]
Bioavailability	Excellent	[3]
Pharmacokinetics	Linear, dose-proportional	[3]
Elimination Half-life	~8 hours	[2]

Mechanism of Action: Aromatase Inhibition

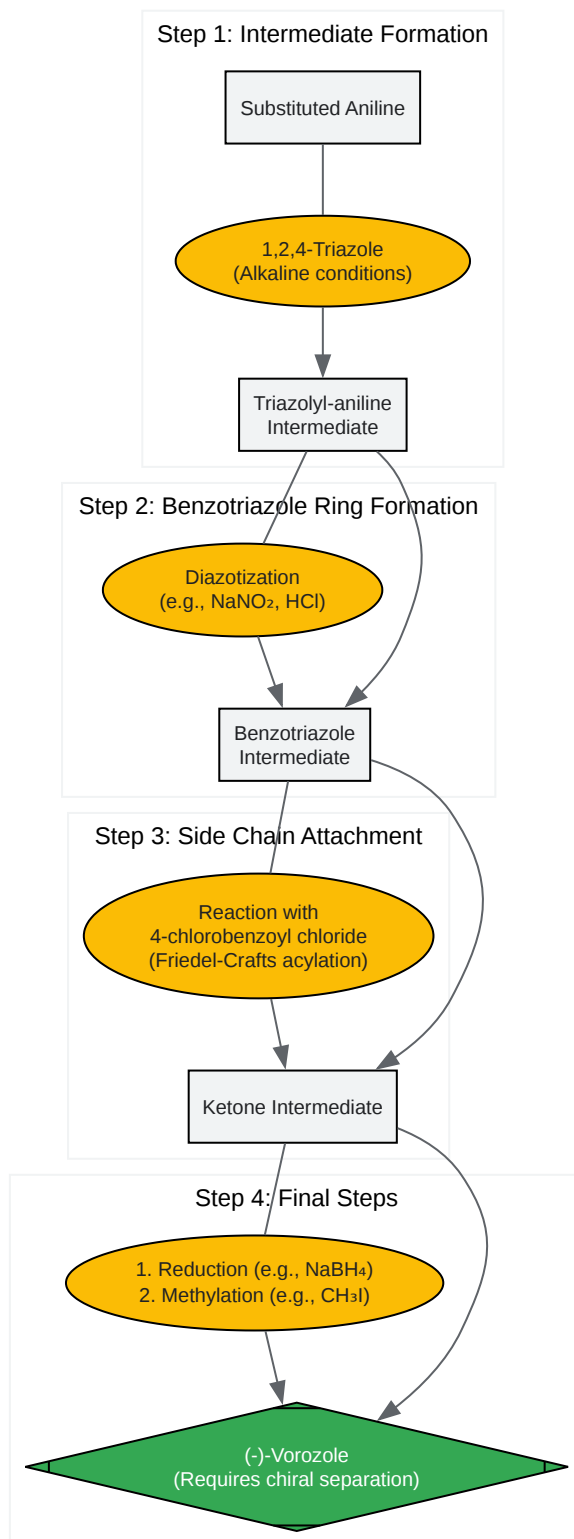
The primary mechanism of action of (-)-Vorzole is the potent and selective inhibition of aromatase. This enzyme is a member of the cytochrome P450 superfamily and catalyzes the final, rate-limiting step in estrogen biosynthesis: the aromatization of the A-ring of androgenic precursors, such as androstenedione and testosterone, to produce estrone and estradiol, respectively.

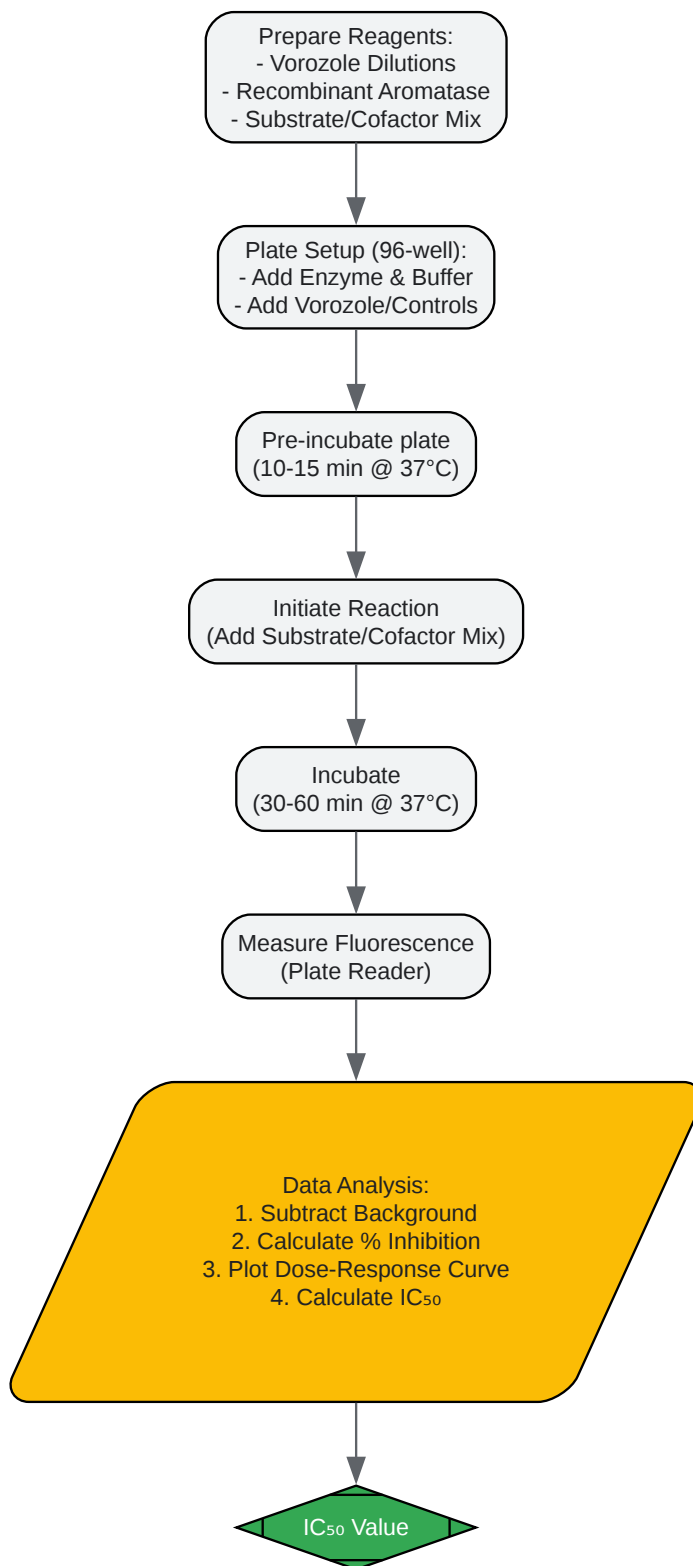
(-)-Vorzole's structure, featuring a triazole ring, allows it to bind to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex. This interaction is competitive and reversible, preventing the natural androgen substrate from binding and thereby blocking estrogen synthesis. In postmenopausal women, where the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues like adipose tissue, this inhibition leads to a significant reduction in circulating estrogen levels.[3] Studies have shown that (-)-Vorzole is highly selective for aromatase, with an in vitro selectivity margin of over 10,000-fold compared to its inhibition of other cytochrome P450-dependent reactions.[3]

Estrogen Synthesis and Inhibition by (-)-Vorzole



Representative Synthesis Workflow



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